molecular formula C16H10O6 B1258731 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid CAS No. 69119-31-9

3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid

Cat. No. B1258731
CAS RN: 69119-31-9
M. Wt: 298.25 g/mol
InChI Key: MHABMANUFPZXEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anthraquinone derivatives often involves regioselective Diels–Alder cycloaddition reactions, as demonstrated in the production of related compounds like cardinalic acid from fungi. These methods can include steps like permethylation of natural products and are supported by structural analyses such as X-ray crystallography (Gill et al., 1998). Similarly, the unambiguous synthesis of 1,8-dihydroxy-4-methylanthraquinone involved a two-step process, highlighting the complexity and specificity required in synthesizing anthraquinone derivatives (Wang et al., 2002).

Molecular Structure Analysis

The molecular structure of anthraquinone derivatives has been elucidated through techniques like single-crystal X-ray structure analysis. Such studies reveal detailed insights into the molecular arrangements and interactions, such as van der Waals interactions that link molecules into linear chains (Zain & Ng, 2005).

Chemical Reactions and Properties

Anthraquinone derivatives undergo a variety of chemical reactions, indicating their reactivity and potential for chemical modifications. For example, the spectrophotometric determination of BrO3− using anthraquinone carboxylic acid as a reagent showcases the chemical reactivity and utility of these compounds in analytical chemistry (Román et al., 1984).

Physical Properties Analysis

The physical properties of anthraquinone derivatives, such as their crystalline structure and hydrogen bonding patterns, are critical for understanding their behavior in various applications. The detailed structure of 1,4-dihydroxyanthraquinone, determined by X-ray diffraction, reveals intramolecular and intermolecular hydrogen bonds and short approach distances between oxygen atoms, which are significant for the compound's physical characteristics and interactions (Deppisch & Nigam, 1980).

Chemical Properties Analysis

The chemical properties, such as acid-base behavior and reactivity towards various agents, are pivotal for the functional applications of anthraquinone derivatives. The use of 1,4-dihydroxyanthraquinone as an acid-base indicator in isopropyl alcohol medium illustrates the compound's utility in determining weak organic acids, showcasing its specific chemical properties and applicability in analytical contexts (Barbosa et al., 1984).

Scientific Research Applications

Natural Occurrence and Biosynthesis

3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid, a rare naturally occurring α-methylanthraquinone, has been isolated from cultures of several Streptomycete strains producing isochromanquinone antibiotics. This compound is among the few α-methylanthraquinones known to occur naturally, previously identified mainly as insect pigments and in some plants. Its biosynthesis pathway, potentially shared with benzoisochromanquinones, has been a subject of discussion in the scientific community (Krupa, Lessmann, & Lackner, 1989).

Antibiofilm and Antibacterial Properties

Research has shown that 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid exhibits promising antibiofilm and antibacterial activities. Particularly against methicillin-resistant Staphylococcus aureus (MRSA), it has been evaluated for its potential in disrupting biofilms, a major challenge in recurrent nosocomial infections. The compound's structure-activity relationship suggests that specific functional groups play crucial roles in these activities (Song et al., 2021).

Marine and Fungal Sources

Further studies have identified 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid in marine sources, such as Streptomyces sp., highlighting the ocean's potential as a source of novel bioactive compounds. Such discoveries are crucial for the development of new drugs and therapeutic agents, especially from underexplored marine microorganisms (Poumale, Ngadjui, Helmke, & Laatscha, 2006).

Antiviral Activities

In the realm of virology, anthraquinones like 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid have shown potential in inhibiting the replication of viruses such as poliovirus. This points to the possibility of these compounds being developed into effective antiviral agents, a crucial area of research in the face of emerging viral threats (Semple, Pyke, Reynolds, & Flower, 2001).

Future Directions

The future directions for research on 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid could include further investigation into its biosynthesis, mechanism of action, and potential applications. It could also include the development of methods for its safe and efficient production .

properties

IUPAC Name

3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c1-6-11-8(5-10(18)12(6)16(21)22)14(19)7-3-2-4-9(17)13(7)15(11)20/h2-5,17-18H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHABMANUFPZXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214929
Record name 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid

CAS RN

69119-31-9
Record name 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69119-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

248 - 250 °C
Record name 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
ZM Song, JL Zhang, K Zhou, LM Yue, Y Zhang… - Frontiers in …, 2021 - frontiersin.org
Biofilms formed by methicillin-resistant Staphylococcus aureus (MRSA) are one of the contributing factors to recurrent nosocomial infection in humans. There is currently no specific …
Number of citations: 18 www.frontiersin.org
S Fotso, RP Maskey, I Grün-Wollny… - The Journal of …, 2003 - jstage.jst.go.jp
From the ethyl acetate extract of a terrestrial Streptomycete isolate, five new quinone antibiotics, bhimamycin A (2a), B (2b), C (3c), D (5a), E (7) and the new tetralone bhimanone (8) …
Number of citations: 61 www.jstage.jst.go.jp
TON MUNK, H LAATSCH - wwwuser.gwdg.de
From the ethyl acetate extract of a terrestrial Streptomycete isolate, five new quinone antibiotics, bhimamycin A (2a), B (2b), C (3c), D (5a), E (7) and the new tetralone bhimanone (8) …
Number of citations: 2 wwwuser.gwdg.de
T Taguchi, K Itou, Y Ebizuka, F Malpartida… - The Journal of …, 2000 - jstage.jst.go.jp
The actVl genetic region ofStreptomyces coelicolor A3 (2) is part of the biosynthetic gene cluster of actinorhodin (ACT), the act cluster, consisting of six ORFs: ORFB, ORFA, ORF1, ORF2…
Number of citations: 85 www.jstage.jst.go.jp
CW Carreras, R Pieper, C Khosla - Journal of the American …, 1996 - ACS Publications
Polyketide synthases (PKSs) are a large family of enzymes that catalyze the biosynthesis of numerous structurally diverse and medicinally important natural products known as …
Number of citations: 58 pubs.acs.org
MA Hakami, BS Alotaibi, A Hazazi… - Journal of …, 2023 - Taylor & Francis
Tropomyosin receptor kinase B (TrkB), also known as neurotrophic tyrosine kinase receptor type 2 (NTRK2), is a protein that belongs to the family of receptor tyrosine kinases (RTKs). …
Number of citations: 3 www.tandfonline.com
F SERGE - The Japanese Journal of Antibiotics, 2003 - cir.nii.ac.jp
From the ethyl acetate extract of a terrestrial Streptomycete isolate, five new quinone antibiotics, bhimamycin A (2a), B (2b), C (3c), D (5a), E (7) and the new tetralone bhimanone (8) …
Number of citations: 2 cir.nii.ac.jp
N Abdissa, M Heydenreich, JO Midiwo, A Ndakala… - Phytochemistry …, 2014 - Elsevier
Phytochemical investigation of the dichloromethane/methanol (1:1) extract of the roots of Bulbine frutescens led to the isolation of a new xanthone, 8-hydroxy-6-methylxanthone-1-…
Number of citations: 19 www.sciencedirect.com
NA Ayana - 2015 - erepository.uonbi.ac.ke
In the era of resistance to the available antimalarial drugs, the discovery of antiplasmodial compounds with novel mechanism of action is needed. In this regard, plants with documented …
Number of citations: 1 erepository.uonbi.ac.ke
M Goodfellow - Microbiology Australia, 2004 - books.google.com
Ongoing efforts in the development of new anti-infective drugs from nature are necessary to overcome permanent resistance against clinically significant antibiotics, especially by …
Number of citations: 0 books.google.com

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